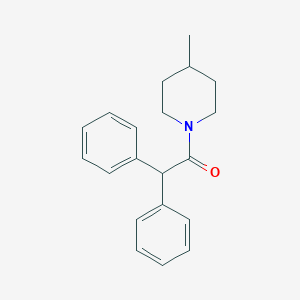![molecular formula C23H29N3O3 B239719 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B239719.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as IBP or IBP-118, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to act through multiple pathways. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also modulates the activity of the opioid and cannabinoid receptors, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also exhibits anti-tumor effects by inducing apoptosis in cancer cells. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to improve cognitive function and reduce anxiety in animal models of Alzheimer's disease and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also exhibits a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in humans, particularly in the treatment of inflammation, pain, and cancer. Additionally, the development of new formulations of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder with a melting point of 181-183°C.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide also exhibits analgesic effects by modulating the activity of the opioid and cannabinoid receptors. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been found to possess anti-tumor effects by inducing apoptosis in cancer cells.
Eigenschaften
Produktname |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C23H29N3O3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)23(28)26-13-11-25(12-14-26)21-10-5-4-9-20(21)24-22(27)16-29-19-8-6-7-18(3)15-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
WZEBODZLYPDSHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)



![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)


![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)

